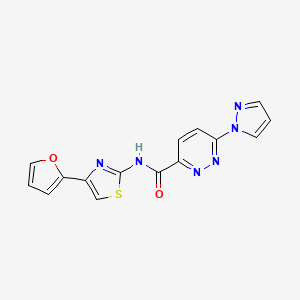

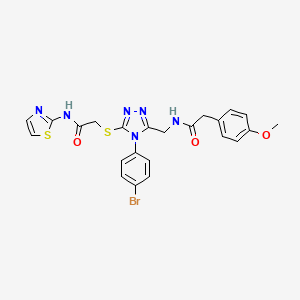

![molecular formula C17H20N4O4 B2414553 methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate CAS No. 1251627-33-4](/img/structure/B2414553.png)

methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It’s a methyl ester, meaning it has a methoxy (-OCH3) group attached to the carboxylic acid part. The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrimidine ring and multiple functional groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino groups and the ester group. The amino groups could potentially engage in reactions involving the donation of a proton (acid-base reactions), while the ester group could undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the ester and amino groups) could impact its solubility in different solvents .Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound is instrumental in the synthesis of heterocyclic systems, serving as a precursor for the generation of diverse heterocyclic compounds. For example, it has been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other pyrimidine derivatives, showcasing its versatility in creating complex heterocyclic frameworks Lovro Selič et al., 1997.

Herbicide Development

The compound's derivatives have been explored for their herbicidal activities. Studies on analogues of the compound against Barnyard grass in paddy rice highlight its potential in developing effective herbicides. The novel herbicide methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate, derived from modifications of the prototype compound, demonstrates significant efficacy, underscoring the compound's role in agricultural applications M. Tamaru et al., 1997.

Synthetic Methodologies

In synthetic chemistry, the compound facilitates the creation of polyfunctional heterocyclic systems. It acts as a versatile synthon in reactions leading to polysubstituted pyrroles, pyrimidines, pyridazines, and other heterocycles. This highlights its utility in developing synthetic strategies for constructing multifunctional molecular architectures Lucija Pizzioli et al., 1998.

Insecticidal and Antibacterial Potential

The compound's role extends into the synthesis of insecticidal and antibacterial agents. Derivatives linked with pyrazole heterocyclics have been evaluated for their potential against insects and selected microorganisms. This application signifies the compound's contribution to addressing challenges in pest control and infectious diseases P. P. Deohate et al., 2020.

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[[2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-4-12-10(2)15(23)21(17(18)20-12)9-14(22)19-13-8-6-5-7-11(13)16(24)25-3/h5-8H,4,9H2,1-3H3,(H2,18,20)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPYNHBYWFUGAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NC2=CC=CC=C2C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

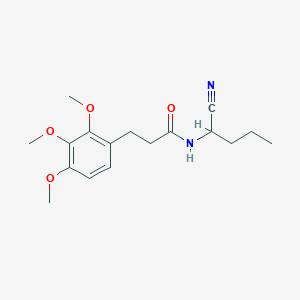

![6-butyl-3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2414471.png)

![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)

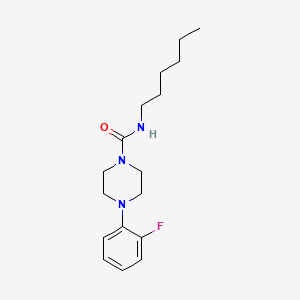

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)

![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)

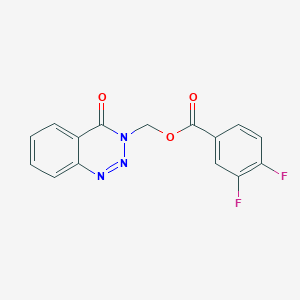

![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)

![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)